3-(Thiophen-2-yl)benzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H2,11,12,13) |
InChI Key |
GNXOCDKMJBTWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thiophen 2 Yl Benzene 1 Sulfonamide and Analogues
Established Synthetic Pathways for Benzenesulfonamide (B165840) Scaffolds
The formation of the benzenesulfonamide core is a fundamental step in the synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765). The most traditional and widely used method involves the reaction of an aryl sulfonyl chloride with ammonia or a primary or secondary amine. cbijournal.comnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com
Key steps in the classical synthesis of benzenesulfonamides include:
Sulfonation: The initial step often involves the sulfonation of an aromatic compound, such as benzene (B151609), to produce the corresponding sulfonic acid.
Chlorination: The sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: The resulting sulfonyl chloride is reacted with ammonia or an appropriate amine to form the sulfonamide bond. nih.gov
Variations of this core methodology exist, with different reagents and conditions being employed to improve yields and accommodate various functional groups. For instance, the use of N-silylamines in reaction with sulfonyl chlorides has been shown to produce sulfonamides in high yields under mild conditions. nih.gov Another approach involves the in-situ oxidation of thiols to sulfonyl chlorides, which then react with amines.
Strategies for Incorporating Thiophene (B33073) Moieties into Sulfonamide Structures
The introduction of the thiophene ring onto the benzenesulfonamide scaffold is a critical step that can be achieved through several modern synthetic strategies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between aryl groups. acs.org This palladium-catalyzed reaction is widely used in the synthesis of biaryl compounds and is well-suited for coupling a thiophene-containing boronic acid or ester with a halogenated benzenesulfonamide derivative. researchgate.netresearchgate.netuwindsor.ca
A typical Suzuki-Miyaura coupling for the synthesis of this compound would involve the reaction of 3-bromobenzenesulfonamide with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.
Table 1: Example of Suzuki-Miyaura Coupling Reaction Components
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | 3-Bromobenzenesulfonamide |
| Organoboron Reagent | Nucleophile | Thiophene-2-boronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |
| Base | Activator | K₃PO₄ or Na₂CO₃ |
| Solvent | Reaction Medium | Toluene/Water or Dioxane/Water |
The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly attractive method for the synthesis of complex sulfonamides. acs.org
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. organic-chemistry.orgacs.orgscribd.comnih.govnih.gov In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.orgscribd.com
A microwave-assisted synthesis of sulfonamides might involve the direct reaction of sulfonic acids with amines, activated by a reagent such as 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT), under microwave irradiation. organic-chemistry.orgacs.orgscribd.com This approach avoids the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org The application of microwave energy can lead to higher yields in shorter time frames, making it an efficient method for the rapid synthesis of libraries of sulfonamide analogues for research purposes. scribd.com
Optimization of Reaction Conditions and Yields in Academic Synthesis Research
The optimization of reaction conditions is a crucial aspect of synthetic chemistry research to maximize product yields and purity. For the synthesis of this compound and its analogues, researchers systematically vary parameters such as catalyst, solvent, base, temperature, and reaction time.
Table 2: Parameters for Optimization in Sulfonamide Synthesis
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Catalyst | Different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands | Reaction rate, yield, and selectivity |
| Solvent | Polar aprotic (e.g., DMF, DMSO), ethereal (e.g., THF, dioxane), aromatic (e.g., toluene) | Solubility of reactants, reaction rate, and product isolation |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), organic (e.g., triethylamine, pyridine) | Activation of reagents, reaction rate, and prevention of side reactions |
| Temperature | Room temperature to reflux | Reaction rate and selectivity |
For instance, in Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand can have a profound effect on the reaction's success. Similarly, the selection of the base and solvent system is critical for achieving high yields. Academic research often involves screening a variety of conditions to identify the optimal combination for a specific substrate pairing.
Isolation and Purification Techniques for Research Samples
Following the synthesis, the isolation and purification of the target compound are essential to obtain a sample of high purity for characterization and further studies. Common techniques employed for the purification of sulfonamides include:
Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent and an aqueous solution to remove inorganic byproducts and unreacted starting materials.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the purified product. google.com
Chromatography: Column chromatography, using silica gel or other stationary phases, is widely used to separate the desired product from impurities. paom.pl Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction and the purity of the fractions collected from column chromatography. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve very high purity.
Filtration: After precipitation or crystallization, the solid product is collected by filtration. acs.org
The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Compound Names Mentioned in the Article
Advanced Spectroscopic and Structural Characterization in the Academic Research of 3 Thiophen 2 Yl Benzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms within 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765) can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and neighboring protons for each unique proton in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the benzene (B151609) ring, and the sulfonamide group.
The aromatic protons on both the benzene and thiophene rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. researchgate.net The exact chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic effects of the neighboring groups. The protons on the thiophene ring will appear as a set of multiplets, with their coupling constants revealing their relative positions. Similarly, the protons on the substituted benzene ring will exhibit a complex splitting pattern corresponding to their arrangement. The two protons of the primary sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Sulfonamide (-SO₂NH₂) | Variable, often broad | Singlet |
| Benzene Ring Protons | 7.20 - 8.00 | Multiplets |
| Thiophene Ring Protons | 7.00 - 7.60 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons of both the thiophene and benzene rings are expected to resonate in the approximate range of δ 120-150 ppm. researchgate.netrsc.org The carbon atom attached to the sulfur atom of the sulfonamide group will be significantly deshielded and appear at the lower end of this range. The specific chemical shifts of the carbons in the thiophene and benzene rings provide further confirmation of the substitution pattern.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Benzene Ring Carbons | 121 - 150 |
| Thiophene Ring Carbons | 125 - 145 |
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the thiophene and benzene rings, two-dimensional (2D) NMR techniques are utilized.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms. columbia.edu This technique is highly sensitive and allows for the definitive assignment of which proton is bonded to which carbon, resolving any ambiguities from the one-dimensional spectra. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, HMBC would be instrumental in confirming the bond between the thiophene and benzene rings by showing a correlation between the thiophene protons and the carbon atom of the benzene ring to which the thiophene is attached, and vice-versa.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the sulfonamide group and the aromatic rings. The most prominent of these are the strong, distinct stretching vibrations of the S=O bonds in the sulfonamide group. The N-H stretching vibrations of the primary sulfonamide are also key identifiers. Aromatic C-H and C=C stretching vibrations further corroborate the presence of the thiophene and benzene rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | N-H Stretching | 3300 - 3400 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretching | 1335 - 1370 scielo.br |
| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretching | 1150 - 1180 scielo.br |
| Aromatic Rings | C-H Stretching | 3000 - 3100 |
| Aromatic Rings | C=C Stretching | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like sulfonamides. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gaseous ions.
For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. nih.gov The detection of this ion allows for the precise determination of the molecular weight of the compound, providing strong evidence for its elemental composition. Under certain conditions, fragmentation of the parent ion can occur, yielding smaller ions whose masses can be used to deduce the structure of the original molecule, further confirming the connectivity of the thiophene, benzene, and sulfonamide moieties.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique crucial for the mass analysis of thermally labile molecules like many organic compounds. In the context of this compound, this technique would be employed to determine its molecular weight with high precision. The process involves co-crystallizing the analyte with a suitable matrix, which absorbs the laser energy, leading to a gentle desorption and ionization of the analyte molecule.
For a compound like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) would likely be utilized. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 1: Expected MALDI-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.32 g/mol |
| Expected [M+H]⁺ Peak | m/z 240.01 |
Note: The table represents expected values based on the chemical structure, as specific experimental data is not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a definitive method for confirming the identity of a newly synthesized compound like this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used.
The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Table 2: Theoretical HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 240.0100 |
| [M+Na]⁺ | 262.0020 |
Note: This table contains theoretical values. Actual experimental data would be required for confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax).
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the thiophene and benzene rings, as well as transitions influenced by the sulfonamide group. The specific λmax values would provide insight into the electronic structure and conjugation within the molecule.
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol | ~230-260 | π → π* (Benzene) |
| Ethanol | ~260-290 | π → π* (Thiophene) |
| Ethanol | >300 | n → π* |
Note: The values in this table are estimations based on related structures and require experimental verification.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure.
The analysis would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the spatial relationship between the thiophene and benzenesulfonamide (B165840) moieties. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, that stabilize the crystal lattice.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Note: This table presents a hypothetical data set, as experimentally determined crystallographic data for this specific compound is not available in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies of 3 Thiophen 2 Yl Benzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate relationship between the structure and properties of molecules. For 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765), DFT calculations have been instrumental in predicting its electronic and geometric characteristics. These computational approaches allow for a detailed examination of the molecule's stability, reactivity, and charge distribution.
Optimized Molecular Geometry and Conformational Analysis
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths and angles. For instance, in related thiophene (B33073) sulfonamide derivatives, the intramolecular distances of S=O and S–NH2 in the sulfonamide group have been calculated to be in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. semanticscholar.org The bond angles around the sulfur atom in the sulfonamide group are also critical parameters determined through these optimizations. mkjc.in
Conformational analysis, a key aspect of these studies, investigates the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. In a related benzothiophene (B83047) derivative, the thiophene ring system was found to be nearly orthogonal to the phenyl ring attached to the sulfonyl group, with a dihedral angle of 88.1 (1)°. nih.gov This type of analysis is crucial for understanding how the molecule might interact with biological targets.
Table 1: Selected Calculated Geometric Parameters for Thiophene Sulfonamide Derivatives
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S=O | 1.45 - 1.46 | - |
| S–NH2 | 1.67 - 1.68 | - |
| O-S-O | - | ~120 |
Data derived from studies on related thiophene sulfonamide derivatives. semanticscholar.orgmkjc.in
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgresearchgate.net
For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to range from 3.44 eV to 4.65 eV, indicating that these compounds are generally stable. semanticscholar.org The isodensity surfaces of these orbitals reveal the distribution of electron density, highlighting regions of the molecule that are most likely to participate in chemical reactions. semanticscholar.orgresearchgate.net In many thiophene sulfonamide derivatives, the pattern of these orbitals is similar, though disturbances can occur due to the presence of highly electronegative atoms. semanticscholar.orgresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Series of Thiophene Sulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | - | - | 4.65 |
| Derivative 2 | - | - | - |
| Derivative 3 | - | - | - |
| ... | - | - | - |
| Derivative 7 | - | - | 3.44 |
Data represents the range observed in a study of 11 thiophene sulfonamide derivatives. semanticscholar.org
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, often performed alongside experimental techniques like FT-IR spectroscopy, helps to identify the characteristic vibrational modes of a molecule. semanticscholar.orgresearchgate.net By calculating the vibrational frequencies, researchers can assign specific absorption bands in the experimental spectrum to particular bond stretching, bending, or torsional motions within the molecule. researchgate.netresearchgate.net For instance, in a related thiophene derivative, theoretical calculations were used to assign vibrational modes with a high degree of confidence. researchgate.net This analysis provides a deeper understanding of the molecule's structural dynamics and the strength of its chemical bonds.
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. dtic.mil Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. For thiophene sulfonamide derivatives, it has been shown that a smaller HOMO-LUMO energy gap often correlates with a higher hyperpolarizability. semanticscholar.orgresearchgate.net This is because the extended three-dimensional π-electronic delocalization in these compounds plays a significant role in their NLO response. semanticscholar.orgresearchgate.net
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. rjb.ro This method is fundamental in structure-based drug design, as it helps to screen small molecules by scoring them in the binding site of a protein. rjb.ro For thiophene sulfonamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity. nih.gov These in silico investigations assess the binding interactions of derivatives with receptors, providing a rationale for their observed biological activities and guiding the synthesis of more potent compounds. nih.govnih.gov
Molecular docking simulations predict how a ligand like this compound fits into the active site of a protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score. Studies on related thiophene sulfonamide derivatives have shown notable docking scores, ranging from -6 to -12 kcal/mol, when assessed against targets like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). nih.gov For instance, certain derivatives have demonstrated impressive glide scores greater than -11 kcal/mol. nih.gov
Similarly, docking studies of related benzene (B151609) sulfonamide derivatives against human carbonic anhydrase IX (PDB ID: 5FL4) have also been performed. nih.gov These studies help in understanding how modifications to the parent structure influence binding affinity. The results from these docking simulations are crucial for prioritizing compounds for further experimental testing. nih.gov
| Compound Type | Target Protein | PDB ID | Predicted Binding Affinity / Score |
|---|---|---|---|
| Thiophene Sulfonamide Derivatives | Enoyl Acyl Carrier Protein Reductase (InhA) | 2NSD | -6 to -12 kcal/mol nih.gov |
| Triazole Benzene Sulfonamide Derivative | Carbonic Anhydrase IX | 5FL4 | -8.2 kcal/mol nih.gov |
| 4-methyl-3-nitrophenyl benzene sulfonamide | Penicillin-Binding Protein 2X | Not Specified | -7.47 kcal/mol (Glide Score) rjb.ro |
| 4-methyl-2-hydroxyphenyl benzene sulfonamide | Penicillin-Binding Protein 2X | Not Specified | -7.17 kcal/mol (Glide Score) rjb.ro |
The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. Docking studies reveal the specific atoms and amino acid residues involved in these crucial contacts.
Hydrogen Bonding: This is a critical interaction for sulfonamides. For example, in complexes with carbonic anhydrase, the sulfonamide group's oxygen and nitrogen atoms frequently form hydrogen bonds with key residues like Thr200, Thr201, and Gln92. nih.gov In other targets, hydrogen bonds have been observed with residues such as Ser201 and Asn154, sometimes mediated by a bridging water molecule. mdpi.com
π-π Stacking: The aromatic rings of the thiophene and benzene moieties are capable of engaging in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His). mdpi.comrsc.org These interactions, which can be in a parallel-displaced or T-shaped orientation, contribute significantly to binding affinity. wikipedia.org For instance, π-π interactions have been noted with residues like Leu91 in some sulfonamide-protein complexes. nih.gov
Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with hydrophobic pockets in the protein's active site. Docking studies on related compounds have identified hydrophobic interactions with residues such as Val130, Leu134, Leu199, Val121, and Pro203. nih.gov
Chalcogen Bonding: The sulfur atom in the thiophene ring can participate in a specific type of non-covalent interaction known as a chalcogen bond. This involves the interaction of the electropositive region (σ-hole) on the sulfur atom with a nucleophilic atom, such as the nitrogen of an imine group in a receptor. nih.gov
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Sulfonamide Group (-SO₂NH₂) | Thr200, Thr201, Gln92 nih.gov |
| π-π Stacking | Benzene Ring, Thiophene Ring | Leu91, Tyr205, His150 nih.govmdpi.com |
| Hydrophobic Interactions | Thiophene Ring, Phenyl Ring | Val130, Leu199, Val121, Pro203 nih.gov |
| Chalcogen Bonding | Thiophene Sulfur Atom | Nitrogen-containing residues nih.gov |
In silico screening is a cost-effective strategy in drug discovery that involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a specific drug target. nih.gov Based on the structural information from docking studies of a lead compound like this compound, virtual libraries of derivatives can be designed and screened. This process allows for the rapid evaluation of many candidates, prioritizing the most promising ones for chemical synthesis and biological testing. nih.gov
Pharmacophore modeling is another key aspect of virtual ligand design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. researchgate.net By creating a pharmacophore model based on the binding mode of this compound, researchers can screen databases for other molecules that fit the model, potentially discovering new chemical scaffolds with the desired activity. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and conformational changes that may occur upon binding. utupub.finih.gov
A key application of MD simulations is to validate the binding poses predicted by docking. utupub.fi By simulating the ligand-protein complex for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial predicted orientation. nih.gov
The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand itself. nih.gov A stable complex is typically characterized by an RMSD value that plateaus after an initial equilibration period. utupub.fi Furthermore, the root-mean-square fluctuation (RMSF) of individual protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov These simulations can confirm the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation, lending confidence to the predicted binding mode. nih.govutupub.fi
MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach to estimate the free energy of binding for a ligand-receptor complex. nih.gov This provides a more quantitative measure of binding affinity than docking scores alone.
The bond between the sulfonamide group and the zinc cofactor in the active site (in metalloenzymes like carbonic anhydrase), which can account for approximately 65% of the free energy of binding. nih.gov
Hydrogen bonds between the ligand and the protein, contributing about 10%. nih.gov
Contacts between the phenyl ring of the ligand and the protein, making up the remaining 25%. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties that govern activity, QSAR models can predict the efficacy of unsynthesized analogs and guide the rational design of more potent lead compounds. nih.govnih.gov
The development of a predictive QSAR model for a series of compounds, including derivatives of this compound, is a systematic process. It begins with a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a wide array of numerical values known as molecular descriptors, which quantify various aspects of its structure, are calculated. nih.gov
Using statistical techniques, most commonly Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov The goal is to create a model that is not only statistically robust for the training set of compounds but also has strong predictive power for new, untested molecules. The reliability of these models is often validated using cross-validation techniques, such as the leave-one-out (LOO) method, to ensure their predictive performance. nih.gov For sulfonamide derivatives, QSAR models have been successfully constructed to predict anticancer activities, with reliable predictive performance demonstrated by high correlation coefficients for both training and cross-validation sets. nih.gov
The true value of a QSAR model lies in its ability to identify the specific molecular features, or descriptors, that are critical for biological activity. For benzenesulfonamide (B165840) and related sulfur-containing compounds, studies have revealed several classes of descriptors that are consistently influential. nih.govnih.gov Understanding these descriptors allows chemists to strategically modify the structure of a lead compound like this compound to enhance its desired activity.
Key structural descriptors often include:
Hydrophobicity: The octanol-water partition coefficient (logP) is a critical descriptor for sulfonamides, as it influences how the molecule interacts with hydrophobic pockets in target proteins and its ability to cross cell membranes. nih.gov
Molecular Properties: Descriptors such as molecular mass, polarizability, and van der Waals volume are frequently identified as key predictors of the anticancer activity of sulfonamide derivatives. nih.gov
Topological and Electronic Properties: The presence and frequency of specific atom pairs or bonds (e.g., C–N, N–N) and electronic properties like electronegativity can be essential for molecular recognition and binding affinity. nih.gov
The following table summarizes the types of structural descriptors commonly found to influence the activity of sulfonamide-based compounds.
| Descriptor Class | Specific Descriptor Example | Significance in Activity |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Influences protein binding and membrane permeability. nih.gov |
| Molecular | Molecular Mass | Relates to the overall size and bulk of the molecule. nih.gov |
| Molecular | Polarizability | Affects non-covalent interactions with the biological target. nih.gov |
| Molecular | van der Waals Volume | Describes the molecule's volume, influencing steric fit in binding sites. nih.gov |
| Topological | Frequency of C-N bonds | Can be critical for specific interactions within the target's active site. nih.gov |
| Electronic | Electronegativity | Governs the nature of chemical bonds and intermolecular interactions. nih.gov |
By analyzing these descriptors, researchers can infer that modifying the thiophene or benzene rings of this compound with specific substituents could modulate its hydrophobicity, size, and electronic profile to optimize its interaction with a biological target.
In Silico ADME Prediction and Drug-Likeness Assessment for Research Prioritization
Before committing to the synthesis and biological testing of a new compound, it is crucial to assess its potential to become a successful drug. A significant reason for late-stage drug failure is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with an assessment of "drug-likeness," provides an essential early filter to prioritize candidates with a higher probability of success. nih.govmdpi.comnih.gov
Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five, which identifies compounds that are more likely to be orally bioavailable. These rules are based on simple molecular descriptors that can be readily calculated from the compound's structure. Key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Another important parameter is the Topological Polar Surface Area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. nih.govnih.gov
For this compound, an in silico ADME and drug-likeness profile can be predicted. The table below presents a representative analysis based on computational tools and data from related sulfonamide structures.
| Property / Parameter | Predicted Value | Significance and Guideline |
| Molecular Weight (MW) | ~253.3 g/mol | Fulfills Lipinski's rule (< 500 g/mol ), indicating good size for absorption. nih.gov |
| Lipophilicity (logP) | ~2.5 - 3.0 | Within the ideal range of Lipinski's rule (< 5), suggesting a balance between solubility and permeability. nih.gov |
| Hydrogen Bond Donors | 1 (from the -SO₂NH₂ group) | Meets Lipinski's criteria (≤ 5), favorable for membrane transport. nih.gov |
| Hydrogen Bond Acceptors | 3 (2 from -SO₂ and 1 from thiophene S) | Meets Lipinski's criteria (≤ 10), contributing to good pharmacokinetic potential. nih.gov |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Below the typical 140 Ų threshold, suggesting good potential for cell membrane permeability. nih.govnih.gov |
| Rotatable Bonds | 2 | A low number (< 10) is generally associated with higher oral bioavailability. |
This in silico profile suggests that this compound possesses favorable drug-like properties. It adheres to Lipinski's rules and has a TPSA value predictive of good membrane permeability, making it a promising candidate for further investigation and prioritization in a drug discovery pipeline. nih.govnih.gov
Investigation of Biological Activities and Pharmacological Mechanisms in Research Models for 3 Thiophen 2 Yl Benzene 1 Sulfonamide
Anticancer Activity Studies in Cellular Research Models
Research into Cellular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)
No publicly available research data was found for 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765).
Cellular Uptake Studies in Cancer Cell Lines
No publicly available research data was found for this compound.
Antioxidant Potential Research
No publicly available research data was found for this compound.
Structure Activity Relationship Sar Studies of 3 Thiophen 2 Yl Benzene 1 Sulfonamide and Its Derivatives
Impact of Substituent Variations on Biological Activity
The biological activity of the 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765) scaffold is highly sensitive to the nature and position of various substituents on both the benzene (B151609) and thiophene (B33073) rings. Research has shown that even minor chemical alterations can lead to significant changes in potency and metabolic stability.
Systematic exploration of the benzene sulfonamide portion has revealed that potency is often strongly linked to the lipophilicity of the molecule. researchgate.net For instance, in a series of benzene sulfonamides developed as anti-leishmanial agents, it was observed that compounds with higher lipophilicity tended to exhibit greater potency. However, this often comes at the cost of poor metabolic stability. researchgate.net The substitution pattern on the parent aromatic ring is critical. For example, removing a 4-methyl group from an initial hit compound did not negatively impact activity, indicating it was not essential. researchgate.net Conversely, introducing a methoxy (B1213986) group was found to restore potency in certain analogs, confirming that specific electronic and steric profiles are favored. researchgate.net
Further studies on the benzene ring have shown that the 5-position is generally tolerant to a wide variety of substituents, including nitriles, amides, sulfones, and sulfoxides, which have been used to improve ligand-lipophilicity efficiency and in vitro clearance. researchgate.net However, some substitutions are detrimental; a carboxylic acid at this position, for example, led to a significant drop in potency. researchgate.net The following table illustrates the impact of various substituents on the benzene ring on biological activity against Leishmania spp.
| Compound ID | Substituent at 5-Position | Potency (pIC50) | Lipophilicity (elogD) |
|---|---|---|---|
| 17 | Nitrile | 6.36 | - |
| 20 | Carboxylic Acid | 4.24 | - |
| 22 | Amide | - | - |
| 26 | Sulfone | - | - |
| 38 | Methoxyethane (on sulfonamide N) | 5.68 | 3.5 |
Data sourced from a study on benzene sulphonamides against Leishmania spp. researchgate.net A higher pIC50 value indicates greater potency. Some specific values were not provided in the source text.
Similarly, modifications on the thiophene ring are crucial. In a series of inhibitors for cyclin-dependent kinase 5 (cdk5), the core scaffold was 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318). researchgate.net The SAR around this hit demonstrated that the thiophene-sulfonamide moiety plays a key role in binding to the target enzyme. researchgate.net
Identification of Pharmacophoric Requirements for Potency and Selectivity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the this compound class, several key pharmacophoric features have been identified that are critical for potency and selectivity.
The sulfonamide group itself is a cornerstone of the pharmacophore. It often acts as a key interaction point with biological targets, for instance by mimicking natural substrates or forming crucial hydrogen bonds. smolecule.com In a related series of thiazole (B1198619) benzenesulfonamide (B165840) compounds acting as β3 adrenergic receptor agonists, the benzenesulfonamide group was a required element of the pharmacophore. nih.gov
The spatial arrangement of the two aromatic rings—the thiophene and the benzene—is another critical determinant of activity. The interaction of these rings with hydrophobic pockets in the target protein is a common feature. Molecular docking studies on related sulfonamide inhibitors of acetylcholinesterase (AChE) have highlighted that binding is often driven by π–π stacking interactions between the aromatic rings of the ligand and aromatic residues like tyrosine and tryptophan in the enzyme's active site. nih.gov For cdk5 inhibitors based on a thiophene-sulfonamide scaffold, hydrophobic interactions with residues such as Lys33, Phe80, and Ile10 were shown to be critical for pharmacological inhibition. researchgate.net
The following features are generally considered key pharmacophoric requirements:
A Hydrogen Bond Donor/Acceptor: The sulfonamide moiety (-SO₂NH-) is a primary interaction site, capable of forming hydrogen bonds with the protein target. researchgate.netnih.gov
Two Aromatic/Hydrophobic Regions: The thiophene and benzene rings serve as hydrophobic regions that engage in van der Waals and π–π stacking interactions within the binding site. researchgate.netnih.gov
Specific Substitution Pattern: The presence and positioning of substituents on the rings can fine-tune the electronic properties and steric fit of the molecule, enhancing potency and selectivity. For example, incorporating aryl or heteroaryl groups at the 4-position of a thiazole ring in a related sulfonamide series resulted in highly potent and selective agonists. nih.gov
X-ray crystallography of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide derivative bound to cdk5 revealed an unusual binding mode where the sulfonamide interacts with the hinge region of the kinase via a water molecule, further emphasizing the importance of this group in establishing key polar interactions. researchgate.net
Bioisosteric Replacement Strategies in Compound Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, pharmacokinetics, or toxicity while retaining its desired biological activity. spirochem.com This involves substituting one part of a molecule with a chemically different group that has similar steric and electronic properties.
In the context of the this compound scaffold, several bioisosteric replacement strategies can be envisioned or have been successfully applied in related series.
Replacement of the Thiophene Ring: The thiophene ring itself is often considered a bioisostere of a benzene ring. nih.gov Studies have shown that replacing a benzene, methoxybenzene, or aniline (B41778) ring with a thiophene ring is well-tolerated in certain classes of compounds, such as GluN2B selective NMDA receptor antagonists. nih.gov This interchangeability allows chemists to modulate properties like metabolic stability, as thiophenes can have different metabolic profiles than benzene rings.
Replacement of the Benzene Ring: Conversely, the benzene ring of the benzenesulfonamide moiety can be replaced with other cyclic systems to improve properties.
Heterocycles: Replacing the benzene ring with other aromatic heterocycles like pyridine (B92270) is a common strategy. researchgate.net While a pyridine sulphonamide analog showed retained potency in one study, it also led to poor metabolic stability, highlighting the trade-offs involved. researchgate.net
Saturated Scaffolds: A more modern approach involves replacing the flat, aromatic benzene ring with three-dimensional, saturated C(sp³)-rich bioisosteres. nih.gov Scaffolds like bicyclo[1.1.1]pentane (BCP) are increasingly used to replace para-substituted benzene rings. This strategy can lead to significant improvements in aqueous solubility and metabolic stability while reducing lipophilicity, without sacrificing biological activity. nih.gov For example, the replacement of a fluorophenyl group with a BCP skeleton in a γ-secretase inhibitor resulted in improved bioactivity and a 15-fold increase in aqueous solubility. nih.gov
The table below summarizes potential bioisosteric replacements for the aromatic rings in the this compound scaffold.
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Benzene | Thiophene | Modulate electronic properties and metabolic profile | nih.gov |
| Benzene | Pyridine | Alter polarity and solubility | researchgate.net |
| Benzene (para-substituted) | Bicyclo[1.1.1]pentane (BCP) | Improve solubility, metabolic stability; reduce lipophilicity | nih.gov |
| Benzene | Cyclohexane | Increase saturation, potentially improve potency | nih.gov |
These strategies demonstrate the versatility of the core scaffold and provide a rational basis for the future design of optimized analogs of this compound. spirochem.com
Synthesis and Biological Profiling of Novel Derivatives and Analogues of 3 Thiophen 2 Yl Benzene 1 Sulfonamide
Design Principles for New Thiophene-Benzenesulfonamide Analogues
The design of novel thiophene-benzenesulfonamide analogues is a strategic process guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies and the "tail approach". nih.govnih.gov The core structure, consisting of a thiophene (B33073) ring linked to a benzenesulfonamide (B165840) moiety, serves as a versatile scaffold for modification.
SAR studies on related compounds, such as 2-(benzoylaminomethyl)thiophene sulfonamides, have revealed that the left (benzoyl) and central (aminomethyl-thiophene) portions of the molecule are often crucial for maintaining potent enzymatic inhibition. nih.gov Consequently, medicinal chemists frequently focus on modifying the right-hand moiety of the molecule to enhance properties like selectivity, potency, and cell permeability. nih.gov This allows for the introduction of diverse chemical groups that can form additional interactions with the target protein. nih.gov
A prominent design strategy is the "tail approach," which involves attaching various chemical tails to the core aromatic or heterocyclic ring via a flexible linker. nih.gov This method aims to improve interactions with both hydrophobic and hydrophilic regions within the active site of a target enzyme. nih.gov By extending into the middle and outer regions of the active site cavity, these tails can interact with non-traditional amino acid residues, leading to enhanced ligand binding and, critically, improved selectivity for specific enzyme isoforms. nih.gov A variation of this is the "two-tail" approach, where multiple tails are added to the sulfonamide moiety to further optimize these interactions. nih.gov The ureido and thioureido groups are effective linkers used in this approach, as seen in the development of potent and selective carbonic anhydrase inhibitors. nih.gov
Comparative Biological Evaluation of Novel Analogues
The biological efficacy of newly synthesized analogues of 3-(thiophen-2-yl)benzene-1-sulfonamide (B6196765) is rigorously assessed through comparative studies, often against parent compounds or established standard drugs. These evaluations provide critical data on potency and selectivity.
Pyrazoline Hybrids
A study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides evaluated their inhibitory effects on human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE). The results showed that these hybrids were significantly more potent inhibitors of the CA isoenzymes than the standard drug Acetazolamide. nih.gov Several of the novel compounds also demonstrated potent AChE inhibition, with activities comparable to or better than the standard drug Tacrine. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Thiophene-Pyrazoline Hybrids | hCA I | 24.2 - 49.8 nM nih.gov |
| hCA II | 37.3 - 65.3 nM nih.gov | |
| AChE | 22.7 - 109.1 nM nih.govresearchgate.net | |
| Acetazolamide (Standard) | hCA I | 282.1 nM nih.gov |
| hCA II | 103.6 nM nih.gov | |
| Tacrine (Standard) | AChE | 66.5 nM nih.govresearchgate.net |
Imidazole Hybrids
A series of tri-aryl imidazole-benzenesulfonamide hybrids, including a thiophen-2-yl derivative (5n), were evaluated for their ability to inhibit four human carbonic anhydrase isoforms (hCA I, II, IX, and XII). mdpi.comnih.gov These compounds showed remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. mdpi.com Specifically, compound 5n (4-(4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazol-1-yl)benzenesulfonamide) was a potent inhibitor of hCA IX and XII. mdpi.com Certain analogues within the series, such as compounds 5g and 5b , demonstrated potent antiproliferative activity against cancer cell lines. nih.gov
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| 5n (Thiophene-Imidazole Hybrid) | >10 | 8.9 | 1.3 | 6.5 |
| 5b | >10 | 9.8 | 0.4 | 2.5 |
| 5g | >10 | 7.9 | 0.3 | 1.5 |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.005 |
Data sourced from Kant et al. (2021). Note: Lower Kᵢ values indicate higher potency.
Thiourea Hybrids
Novel benzoylthioureido benzenesulfonamide derivatives were synthesized and screened for their inhibitory activity against the same four hCA isoforms. nih.gov Several compounds in this series exhibited potent inhibition of hCA I, with Kᵢ values significantly lower than that of the standard, Acetazolamide. For example, compounds 7a, 7b, 7c, and 7f were potent hCA I inhibitors. nih.gov Compound 7c was the most potent against hCA I in its series. nih.gov
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 7a | 58.2 | 89.5 | 335.6 | 10.3 |
| 7b | 56.3 | 75.3 | 250.7 | 9.8 |
| 7c | 33.0 | 49.8 | 180.5 | 8.5 |
| 7f | 43.0 | 65.4 | 210.3 | 9.2 |
| Acetazolamide (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |
| SLC-0111 (Standard) | 5080.0 | 9850.0 | 45.4 | 58.3 |
Data sourced from Al-Salahi et al. (2022). nih.gov
Quinoline (B57606) Hybrids
Molecular hybrids of quinoline and sulfonamide were tested for their in vitro anticancer activity against a panel of human cancer cell lines. nih.gov While these compounds showed limited potency against A549 (lung), HCT116 (colon), and U2OS (bone) cell lines (IC₅₀ > 50 µM), several demonstrated significant potency against leukemia and lymphoma cell lines. nih.gov For instance, compounds 9e , 9j , and 9n were highly potent against specific hematological cancer cell lines, while exhibiting low cytotoxicity to non-cancerous cells. nih.gov
| Compound | Cell Line | Activity (IC₅₀, µM) |
| 9e | Jurkat (T-cell leukemia) | 7.43 |
| K562 (CML) | 5.47 | |
| 9j | MOLT-4 (T-cell ALL) | 5.57 |
| 9n | RAMOS (Burkitt's lymphoma) | 2.76 |
| All Hybrids | MRC-5, BJ (Non-cancer) | >50 |
Data sourced from Kumar et al. (2024). nih.gov
Future Research Directions and Translational Potential in Drug Discovery Research
Advancements in Synthetic Methodologies for Enhanced Accessibility
The accessibility of 3-(Thiophen-2-yl)benzene-1-sulfonamide (B6196765) and its derivatives is paramount for extensive biological evaluation and potential clinical development. Traditional synthetic routes often involve multi-step processes that can be inefficient and may not be amenable to the creation of diverse chemical libraries. mdpi.com Future research is increasingly focused on developing more efficient and sustainable synthetic strategies.
Another key area of development is the direct C-H functionalization of thiophene (B33073) and benzene (B151609) derivatives. This approach avoids the pre-functionalization steps typically required for cross-coupling reactions, leading to a more atom-economical and environmentally friendly synthesis. The development of regioselective C-H activation methods will be crucial for controlling the precise substitution pattern on both aromatic rings, thereby enabling the synthesis of a wider array of analogs with tailored properties.
Deeper Mechanistic Elucidation of Biological Actions
The primary biological target of this compound and its derivatives is the family of carbonic anhydrase enzymes. nih.gov These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com While the inhibitory action of the sulfonamide group on the zinc ion in the active site of CAs is well-established, a deeper understanding of the molecular interactions that govern isoform selectivity is still needed. mdpi.comnih.gov
Future research should employ a combination of biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of this compound analogs in complex with various CA isoforms. These structural insights will be invaluable for understanding the specific binding modes and identifying key amino acid residues that contribute to inhibitory potency and selectivity. mdpi.comnih.gov For example, studies have shown that the orientation of the thiophene ring within the active site cleft can influence binding affinity. nih.gov
Molecular docking and molecular dynamics simulations will play an increasingly important role in elucidating the dynamic nature of the inhibitor-enzyme interactions. nih.gov These computational methods can provide insights into the conformational changes that occur upon binding and can help to rationalize the structure-activity relationships (SAR) observed experimentally. nih.govnih.gov Furthermore, investigating the potential for allosteric inhibition, where compounds bind to a site other than the active site to modulate enzyme activity, could open up new avenues for drug design. nih.gov
Beyond carbonic anhydrase, it is also important to explore potential off-target effects of this compound and its derivatives. Comprehensive pharmacological profiling using a broad panel of receptors, enzymes, and ion channels will be necessary to identify any unintended biological activities.
Rational Design of Highly Selective and Potent Analogues
The development of highly selective and potent analogs of this compound is a key objective for its successful translation into clinical candidates. The sulfonamide group is a well-established zinc-binding group, and the core scaffold provides a versatile platform for structural modifications to enhance potency and selectivity for specific CA isoforms. nih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the thiophene and benzene rings with various substituents, researchers can probe the chemical space and identify key structural features that influence biological activity. nih.gov For instance, the addition of different functional groups to the thiophene or benzene ring can lead to enhanced interactions with specific residues in the active site of different CA isoforms, thereby improving selectivity. mdpi.comnih.gov The use of a molecular hybridization approach, combining the thiophene-benzenesulfonamide scaffold with other pharmacologically active moieties, has also shown promise in developing inhibitors with dual or enhanced activity. nih.gov
Computational modeling and in silico screening will be instrumental in guiding the rational design of new analogs. nih.gov By building predictive models based on existing SAR data, it is possible to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. The design of inhibitors targeting tumor-associated CA isoforms, such as CA IX and CA XII, is a particularly active area of research, with the goal of developing novel anti-cancer agents. nih.govnih.gov
The following table provides examples of the inhibitory activity of some thiophene-based sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the potential for achieving isoform selectivity through rational design.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| Thiophene-based sulfonamide 1 | hCA-I | 66.49 ± 17.15 nM |
| Thiophene-based sulfonamide 1 | hCA-II | 74.88 ± 20.65 nM |
| Thiophene-based sulfonamide 4 | hCA-I | 234.99 ± 15.44 µM |
| Thiophene-based sulfonamide 4 | hCA-II | 38.04 ± 12.97 µM |
| 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivative | hCA I | 24.2 ± 4.6 nM |
| 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivative | hCA II | 37.3 ± 9.0 nM |
Data sourced from multiple studies investigating the inhibition of carbonic anhydrase isoforms by thiophene-based sulfonamides. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Thiophen-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of a benzene-thiophene precursor. Key steps include:
- Sulfonyl chloride formation : Reacting 3-aminobenzene-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions to generate the sulfonyl chloride intermediate .
- Coupling with thiophene : Using a Friedel-Crafts alkylation or direct nucleophilic substitution to attach the thiophene moiety. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR spectroscopy : Analyze and NMR spectra to verify sulfonamide (-SO₂NH₂) and thiophene ring proton environments. Key peaks include δ 7.5–8.1 ppm (aromatic protons) and δ 6.8–7.2 ppm (thiophene protons) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 255.05) .
Q. What experimental protocols are used to evaluate the compound’s solubility and stability under varying pH conditions?
- Methodology :
- Solubility testing : Prepare saturated solutions in buffers (pH 1–13) and measure equilibrium concentration via UV-Vis spectroscopy at λmax 280 nm .
- Stability studies : Incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and electron density maps. Focus on sulfonamide’s electrophilic sulfur center and thiophene’s π-electron system .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic attack sites (e.g., sulfur in -SO₂NH₂) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Compare IC50 values across studies, accounting for assay conditions (e.g., cell lines, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., 10 μM ATP, 24-hour incubation) to confirm activity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodology :
- Modular substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance sulfonamide’s electrophilicity. Test derivatives for binding affinity via molecular docking (AutoDock Vina) against target proteins .
- Pharmacophore mapping : Identify critical motifs (e.g., thiophene’s sulfur atom) using Schrödinger’s Phase .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between DMF volume (5–10 mL), reaction time (4–8 hours), and yield .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
